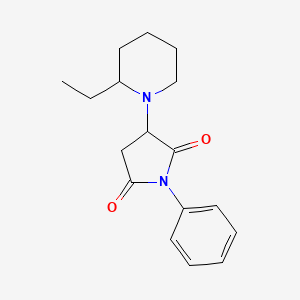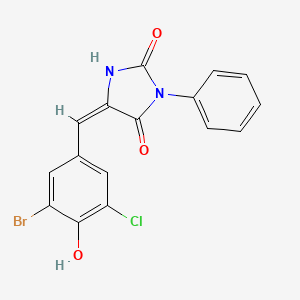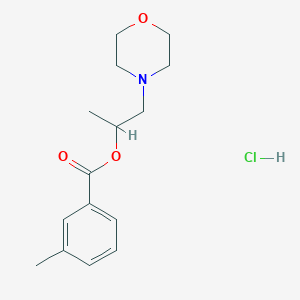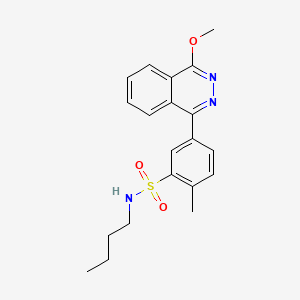![molecular formula C21H21ClN2O3 B4021157 N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]butanamide](/img/structure/B4021157.png)
N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]butanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives and their complexes often involves intricate reactions, providing insights into chemical reactivity and interaction mechanisms. For instance, the creation of di-n-butyltin(IV) complexes from quinoline derivatives demonstrates the compound's ability to engage in complex formation, highlighting its synthetic flexibility and the role of its functional groups in facilitating such reactions (Baul et al., 2009). Similarly, the synthesis of related quinoline and quinazolinone derivatives through various synthetic strategies, including cyclization and substitution reactions, reveals the compound's capacity for structural modification and elaboration (Wu et al., 2022), (Wu et al., 2021).
Molecular Structure Analysis
The study of the molecular structure of quinoline derivatives through methods like X-ray crystallography and NMR spectroscopy provides detailed insights into their geometric and electronic structures. For example, investigations into the crystal and molecular structure of quinoline derivatives illustrate the impact of different substituents on the compound's overall geometry and electron distribution, contributing to our understanding of its chemical reactivity and interactions (Wu et al., 2022).
Chemical Reactions and Properties
Quinoline derivatives exhibit a broad range of chemical reactions, reflecting their versatile reactivity. For instance, the formation of quinoline complexes and their reactions with other compounds, as seen in the synthesis of dibenzyltin(IV) complexes, highlights the compound's ability to participate in coordination chemistry and form stable complexes with metals (Baul et al., 2006). These reactions are crucial for understanding the compound's behavior in various chemical environments.
Propriétés
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-3-7-18(25)24-19(14-8-4-5-10-17(14)27-2)15-12-16(22)13-9-6-11-23-20(13)21(15)26/h4-6,8-12,19,26H,3,7H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOYFLRLPAVVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4021076.png)
![ethyl 1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4021078.png)

![5,5'-[(4-fluorophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone)](/img/structure/B4021088.png)
![N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide](/img/structure/B4021102.png)

![2-{1-(2-phenylethyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4021113.png)
![7-benzyl-3-isobutyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B4021124.png)

![N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-naphthamide](/img/structure/B4021135.png)
![2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B4021139.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4021150.png)
![3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4021169.png)
